molecular formula C23H19N3O2 B11127591 N-benzyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide

N-benzyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide

Cat. No.: B11127591
M. Wt: 369.4 g/mol
InChI Key: ASCYNERBDBGTCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide is a synthetic small molecule designed for research applications, integrating a benzamide scaffold with a 4-oxoquinazolinone pharmacophore. This molecular architecture is of significant interest in medicinal chemistry, as both structural components are associated with a wide spectrum of biological activities. Quinazolinone derivatives are extensively investigated for their potential as anticancer agents, with mechanisms of action that include the inhibition of key enzymes like epidermal growth factor receptor (EGFR) . Specific quinazolinone-based compounds, such as ispinesib, are known to function as anticancer agents, while others like idelalisib are used for hematological cancers . Furthermore, the benzamide moiety is recognized for its anti-inflammatory properties. Related N-benzyl benzamide compounds have demonstrated potent inhibitory effects on the production of pro-inflammatory mediators such as IL-6 and prostaglandin E2 (PGE2) in cellular models of inflammation . This compound is supplied strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to investigate its full mechanistic profile and potential applications in drug discovery.

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

N-benzyl-4-[(4-oxoquinazolin-3-yl)methyl]benzamide

InChI

InChI=1S/C23H19N3O2/c27-22(24-14-17-6-2-1-3-7-17)19-12-10-18(11-13-19)15-26-16-25-21-9-5-4-8-20(21)23(26)28/h1-13,16H,14-15H2,(H,24,27)

InChI Key

ASCYNERBDBGTCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which is then functionalized to introduce the benzyl and benzamide groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of benzyl or benzamide derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C23H19N3O2
  • Molecular Weight : 369.42 g/mol
  • CAS Number : 1219560-98-1

The compound's unique structure allows it to interact with biological targets, making it a candidate for further investigation in therapeutic contexts.

Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives, including N-benzyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide, as anticancer agents. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Case Study: Quinazoline Derivatives

A study focused on various quinazoline derivatives demonstrated their ability to inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest. The derivatives showed promising results against multiple cancer cell lines, suggesting that this compound could exhibit similar properties due to its structural similarity to other active compounds .

Neuropharmacological Applications

The compound's ability to penetrate the blood-brain barrier (BBB) makes it a candidate for treating neurodegenerative diseases. Research into similar compounds has shown that they can act as multi-target-directed ligands (MTDLs) for conditions like Alzheimer's disease.

Relevant Findings:

A study on benzothiazole–isoquinoline derivatives found that certain compounds exhibited strong inhibitory activity against monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. This suggests that this compound might also possess similar inhibitory effects, offering a pathway for developing new treatments for these diseases .

Anti-inflammatory Properties

The anti-inflammatory potential of benzamide derivatives has been extensively researched. This compound may exhibit similar properties due to its structural characteristics.

Case Study: Inhibition of Inflammatory Mediators

Research has shown that certain benzamide derivatives effectively inhibit pro-inflammatory cytokines and mediators like IL-6 and TNF-alpha in various cell models. This highlights the potential for this compound to contribute to therapies aimed at treating inflammatory diseases .

Summary Table of Applications

Application AreaDescriptionRelevant Findings
Anticancer ActivityPotential to inhibit cancer cell growth through apoptosis and cell cycle arrestSimilar quinazoline derivatives show promising anticancer activity .
NeuropharmacologyPossible use in treating neurodegenerative diseases by inhibiting MAOCompounds with similar structures exhibit significant MAO inhibition .
Anti-inflammatoryMay inhibit inflammatory cytokines and mediatorsBenzamide derivatives show strong anti-inflammatory effects in vitro .

Mechanism of Action

The mechanism by which N-benzyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide exerts its effects involves the inhibition of specific enzymes. The compound binds to the active site of acetylcholinesterase and butyrylcholinesterase, preventing these enzymes from breaking down acetylcholine. This leads to increased levels of acetylcholine in the brain, which can help alleviate the symptoms of neurodegenerative diseases . Molecular docking studies have shown that the compound interacts with key amino acid residues in the enzyme’s active site, stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Structural and Functional Insights

  • Role of the Benzyl Group : The N-benzyl substituent in the parent compound enhances lipophilicity, aiding cellular uptake. However, bulkier groups (e.g., isopropylbenzyl in ) improve target specificity .
  • Quinazolinone Core: The 4-oxoquinazolin-3(4H)-yl group is critical for hydrogen bonding with biological targets (e.g., viral polymerases or bacterial enzymes) .
  • Amide Linkers : Methoxypropyl or cyclopropylamide substituents () modulate pharmacokinetics, reducing metabolic degradation .

Biological Activity

N-benzyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes related to neurodegenerative diseases and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

  • Chemical Formula : C₁₃H₁₉N₃O₂
  • Molecular Weight : 369.42 g/mol
  • CAS Number : 1219560-98-1

This compound has been studied primarily for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of Alzheimer's disease. The compound's structure allows it to interact effectively with the active sites of these enzymes, leading to significant inhibition.

In Vitro Studies

Recent studies have demonstrated the compound's potency in inhibiting AChE and BuChE:

CompoundAChE IC50 (μM)BuChE IC50 (μM)
This compound5.90 ± 0.076.76 ± 0.04

These values indicate that this compound exhibits strong dual inhibitory activity, making it a candidate for further development in treating cognitive disorders associated with cholinergic dysfunctions .

Case Studies

  • Alzheimer's Disease Model : In a modified Y-maze test, this compound significantly improved cognitive performance at a dosage of 5 μmol/kg, highlighting its potential therapeutic effects on memory and learning deficits associated with Alzheimer's disease .
  • Cytotoxicity Assays : The compound was tested against various human cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). Results indicated that the compound exhibited notable cytotoxic effects, suggesting potential applications in oncology .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • The benzamide moiety enhances lipophilicity, facilitating membrane permeability.
  • The quinazoline core contributes to enzyme binding affinity, as demonstrated in docking studies that predict favorable interactions with AChE and BuChE.

Q & A

Basic Research Questions

Q. What synthetic routes are available for N-benzyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core. For example, Scheme 1 in outlines the synthesis of 4-oxoquinazoline derivatives via cyclization reactions using hydrazine hydrate and substituted anthranilic acids. Key steps include:

  • Quinazolinone formation : Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions (e.g., HCl, reflux).
  • Benzylation : Introduction of the benzyl group via nucleophilic substitution or coupling reactions using benzyl halides in the presence of a base (e.g., K₂CO₃ in DMF) .
  • Optimization : Yield improvements (≥70%) are achieved by controlling temperature (80–100°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd/C for coupling steps) .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC-MS : To confirm molecular weight (e.g., HRMS data in for similar quinazolinone derivatives).
  • NMR spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, quinazolinone carbonyl at δ 165–170 ppm) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. What preliminary biological assays are recommended to screen its bioactivity?

  • Methodological Answer : Prioritize in vitro assays:

  • Anticancer activity : MTT assays against cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells, as in for related quinazoline-amides).
  • Antimicrobial screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Kinase or protease inhibition assays to identify potential targets (e.g., EGFR tyrosine kinase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound's potency?

  • Methodological Answer :

  • Modify substituents : Replace the benzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on bioactivity.

  • Scaffold hopping : Compare with analogues containing oxadiazole or triazole rings (e.g., ) to evaluate ring flexibility.

  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like DNA topoisomerase II .

  • Data-driven SAR : Correlate IC₅₀ values (from Table 1 ) with substituent Hammett constants or logP values .

    Table 1 : Example SAR Data for Analogues

    Substituent (R)IC₅₀ (μM, HeLa)logP
    -H12.52.1
    -OCH₃8.21.8
    -NO₂6.72.5

Q. How should contradictory data on its mechanism of action be resolved?

  • Methodological Answer :

  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm suspected targets (e.g., apoptosis pathways vs. kinase inhibition).
  • Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed proteins in treated cells .
  • Cross-study comparison : Reconcile disparities by standardizing assay conditions (e.g., cell passage number, serum concentration) .

Q. What strategies are effective for improving its pharmacokinetic profile in preclinical studies?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and oral bioavailability .
  • Metabolic stability : Assess microsomal half-life (human liver microsomes) and identify metabolic hotspots via LC-QTOF-MS .
  • Nanocarrier systems : Encapsulate in liposomes or PLGA nanoparticles to improve tumor targeting (e.g., mentions in vivo antitumor testing in xenograft models).

Data Contradiction Analysis

Q. How can discrepancies in reported IC₅₀ values across studies be addressed?

  • Methodological Answer :

  • Standardize protocols : Use identical cell lines, passage numbers, and incubation times.
  • Control normalization : Include reference compounds (e.g., doxorubicin) in all assays.
  • Statistical rigor : Apply ANOVA with post-hoc tests to confirm significance thresholds (p < 0.01) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.